molecular formula C17H19N5O2S B2606768 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide CAS No. 1105223-47-9

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2606768
CAS No.: 1105223-47-9
M. Wt: 357.43
InChI Key: YZMJDQXXKRINJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl group, a piperazine ring, a benzothiazole ring, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring typically adopts a chair conformation, and the relative positions of the other groups would depend on the specifics of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the benzothiazole ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

Research focuses on synthesizing novel compounds that incorporate the structure of "5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide" or similar chemical frameworks for various applications, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have explored the microwave-assisted synthesis of hybrid molecules containing different moieties, such as penicillanic acid or cephalosporanic acid, to investigate their biological activities. These synthesized compounds have been screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate activity against test microorganisms (Başoğlu et al., 2013).

Anticancer and Anti-Inflammatory Applications

Several studies have aimed at synthesizing new amides and derivatives to evaluate their potential as anticancer and anti-inflammatory agents. This includes the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have shown remarkable antiavian influenza virus activity. Among the synthesized compounds, some have displayed significant antiviral activities against the bird flu influenza (Hebishy et al., 2020). Additionally, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further demonstrates the therapeutic potential of compounds within this chemical class (Rahmouni et al., 2016).

Future Directions

The future research directions for this compound could include further exploration of its potential uses, particularly in the field of medicinal chemistry. Additionally, more studies could be done to fully understand its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-9-14(20-24-11)16(23)18-12-3-4-13-15(10-12)25-17(19-13)22-7-5-21(2)6-8-22/h3-4,9-10H,5-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJDQXXKRINJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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